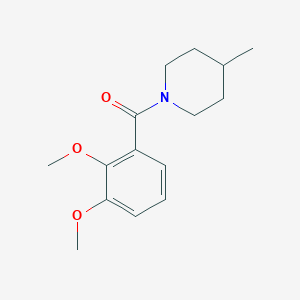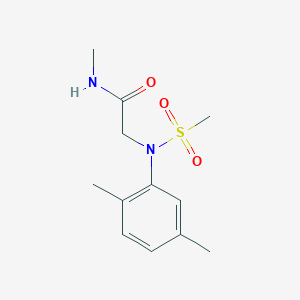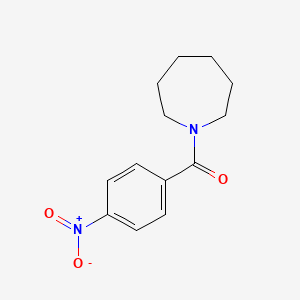
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide, also known as MPPA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been found to have a range of biological effects.
作用机制
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide acts as a selective estrogen receptor modulator, which means that it selectively binds to estrogen receptors in different tissues in the body. 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been shown to have both estrogenic and anti-estrogenic effects depending on the tissue type. In breast cancer cells, 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to inhibit the growth of estrogen receptor-positive cells by blocking the binding of estrogen to the receptor.
Biochemical and Physiological Effects:
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to have a range of biochemical and physiological effects. In addition to its anti-tumor effects in breast cancer cells, 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has also been shown to have anti-inflammatory effects. It has been suggested that 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide may be able to reduce inflammation in the brain, which could have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's.
实验室实验的优点和局限性
One of the advantages of using 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide in lab experiments is that it is a well-characterized compound with a known synthesis method. This makes it easy to obtain and use in experiments. However, one of the limitations of using 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide is that it has not yet been extensively studied in vivo, so its potential side effects and toxicity are not well understood.
未来方向
There are several potential future directions for research on 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide. One area of research could be to further investigate its potential applications in the treatment of breast cancer. Another area of research could be to explore its potential use in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide and its potential side effects and toxicity.
合成方法
The synthesis of 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide involves the reaction of 2-methylphenol and 4-phenoxybenzaldehyde in the presence of a base, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified using column chromatography to obtain pure 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide.
科学研究应用
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is its potential use in the treatment of breast cancer. 2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide has been shown to have anti-tumor effects in breast cancer cells, and it has been suggested that it may be able to inhibit the growth of estrogen receptor-positive breast cancer cells.
属性
IUPAC Name |
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-16-7-5-6-10-20(16)24-15-21(23)22-17-11-13-19(14-12-17)25-18-8-3-2-4-9-18/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVIRTPOIIZKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylphenoxy)-N-(4-phenoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-7-(3-phenylpropyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5857740.png)



![1-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B5857794.png)
![1-[2-(2-chlorophenoxy)ethyl]-1H-imidazole](/img/structure/B5857808.png)

![2-fluoro-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5857815.png)

![3-[(2-chloro-6-fluorobenzyl)thio]-5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B5857844.png)
![5-methyl-9-(1-pyrrolidinyl)benzimidazo[2,1-a]phthalazine](/img/structure/B5857845.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5857852.png)
![N-{4-[(diethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B5857857.png)
![1-allyl-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5857862.png)